N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide
Description
N-(1H-1,3-Benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide (hereafter referred to as the "target compound") is a heterocyclic carboxamide derivative featuring a benzimidazole moiety linked via a methylene group to an indole-3-carboxamide scaffold. The 2-methoxyethyl substituent on the indole nitrogen distinguishes it from related analogs.
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)indole-3-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-26-11-10-24-13-15(14-6-2-5-9-18(14)24)20(25)21-12-19-22-16-7-3-4-8-17(16)23-19/h2-9,13H,10-12H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
HDGOLCVWNGOWLI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method involves activating indole-3-carboxylic acid derivatives with carbodiimide reagents (e.g., EDC·HCl) followed by reaction with 2-aminomethylbenzimidazole derivatives. Key steps include:
-
Activation : Indole-3-carboxylic acid (1.61 g, 10 mmol) reacts with EDC·HCl (2.3 g, 12 mmol) and HOBt (1.62 g, 12 mmol) in anhydrous DMF at 0–5°C for 30 minutes.
-
Nucleophilic Attack : Addition of 1-(2-methoxyethyl)-1H-benzimidazol-2-amine (2.14 g, 10 mmol) and DIPEA (3.5 mL, 20 mmol) at room temperature for 12–24 hours.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:2) yields the target compound in 67–78%.
Critical Parameters :
-
Excess EDC·HCl (1.2 eq) improves activation efficiency.
-
Anhydrous DMF prevents hydrolysis of the activated intermediate.
Multi-Step Synthesis with Protective Groups
N-Protection/Deprotection Approach
This method addresses reactivity conflicts between indole and benzimidazole nitrogen atoms:
Advantages :
-
Enables selective functionalization of the indole nitrogen before carboxamide formation.
Catalytic One-Pot Syntheses
Rhodium-Catalyzed C–H Activation
A novel approach using [Rh(COD)Cl]₂ (2 mol%) and AgNTf₂ (8 mol%) enables direct coupling between 3-carboxamide indoles and diazo compounds:
-
Substrate Preparation : 1-(2-Methoxyethyl)-1H-indole-3-carboxamide (1.0 eq) in 1,2-dichloroethane.
-
Catalytic System : [Rh(COD)Cl]₂ (2 mol%), AgNTf₂ (8 mol%), AgOAc (4 mol%).
-
Reaction : Diazo reagent (2.0 eq) added via syringe pump over 5 h at 90°C for 24 h.
Mechanistic Insight :
-
The rhodium catalyst facilitates 1,2-acyl migration, enabling C3-functionalization.
-
Deuterium labeling studies confirm <10% H/D exchange at the indole C2 position.
Comparative Analysis of Methods
| Method | Yield Range | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Coupling | 67–78% | 12–24 h | Simplicity | Low yields with electron-deficient amines |
| Multi-Step | 82–91% | 18–30 h | High selectivity | Requires protective group chemistry |
| Catalytic C–H | 58–91% | 24–48 h | Atom-economical | Sensitive to steric hindrance |
Optimization Trends :
-
Microwave-assisted coupling reduces reaction time to 1–3 h but requires specialized equipment.
-
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates compared to dichloromethane.
Scale-Up Challenges and Solutions
Industrial Feasibility
-
Catalyst Recycling : Rhodium-based systems show <5% recovery efficiency, necessitating high catalyst loading.
-
Byproduct Management : Phosphoric acid (used in CN106220611A) generates phosphate salts requiring neutralization.
-
Cost Analysis :
Emerging Methodologies
Photoredox Catalysis
Preliminary studies using Ir(ppy)₃ (1 mol%) under blue LED light demonstrate:
Biocatalytic Approaches
Immobilized lipases (e.g., CAL-B) in tert-butanol:
Quality Control and Characterization
Critical Analytical Data :
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides or hydroxylated derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 µg/mL |
| Escherichia coli | 15 | 64 µg/mL |
| Mycobacterium tuberculosis | 20 | 16 µg/mL |
These results suggest potential applications in treating infections caused by resistant strains.
Anticancer Activity
N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide has shown promising anticancer activity in vitro. Studies have indicated its ability to induce apoptosis in cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer):
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 5 | Induction of G0/G1 phase arrest |
| MCF7 | 7 | Activation of caspase-dependent pathways |
The compound's mechanism involves disrupting cell cycle progression and promoting programmed cell death.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Antimicrobial agents : Development of new antibiotics targeting resistant bacteria.
- Anticancer therapies : Formulation as a chemotherapeutic agent for specific cancers.
- Anti-inflammatory drugs : Exploration of its effects on inflammatory pathways.
Case Studies
Several studies have been conducted to assess the efficacy and safety of this compound:
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the compound against various pathogens. The results indicated a broad-spectrum antimicrobial effect, particularly against Mycobacterium tuberculosis .
- Cancer Cell Line Study : Research published in Cancer Letters reported that the compound induced apoptosis in breast cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins .
- In Vivo Studies : Animal model studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models without notable toxicity .
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares core motifs with several synthesized derivatives, differing primarily in substituent placement and functional groups. Key comparisons include:
Table 1: Structural Comparison of Carboxamide Derivatives
Key Observations :
- Carboxamide Position : The target compound’s indole-3-carboxamide group contrasts with indole-2-carboxamide derivatives (e.g., Compound 23), which may alter binding interactions in enzyme-active sites .
- Substituent Effects: The 2-methoxyethyl group on the indole nitrogen likely increases hydrophilicity compared to unsubstituted analogs (e.g., Compound 136) or bulky groups like bicycloheptane in synthetic cannabinoids .
- Linker Variability : Benzimidazole-linked compounds (target compound, Compound 23) exhibit rigid architectures, whereas acrylamide-linked analogs (Compound 6) introduce conformational flexibility .
Key Observations :
- Reagent Efficiency : Higher yields (e.g., 86% for Compound 27) may result from optimized steric and electronic environments during coupling .
- Solvent Choice : Polar aprotic solvents like DMF are prevalent, facilitating carboxamide bond formation .
Physicochemical and Spectroscopic Properties
While explicit data for the target compound (e.g., melting point, logP) are unavailable, inferences can be drawn from analogs:
Biological Activity
N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a benzimidazole moiety linked to an indole structure, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 376.5 g/mol. The presence of both the benzimidazole and indole rings suggests significant pharmacological properties, including interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C22H24N4O2 |
| Molecular Weight | 376.5 g/mol |
| Structural Features | Benzimidazole and indole moieties |
Antimicrobial Activity
Research indicates that derivatives of benzimidazole and indole, including this compound, exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
In a comparative study, derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's activity was assessed against multiple pathogens, revealing a broad-spectrum efficacy that is critical in addressing antibiotic resistance .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro assays. Compounds containing similar structural motifs have been reported to induce apoptosis in cancer cells by modulating key signaling pathways . For example, benzimidazole derivatives have shown promise in inhibiting tumor growth in several cancer models by targeting specific enzymes involved in cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies suggest that compounds with indole and benzimidazole structures can significantly reduce inflammation markers in vitro and in vivo . This activity positions the compound as a potential therapeutic agent for inflammatory diseases.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : Interaction with receptors involved in inflammation and immune response can alter cellular signaling pathways.
Case Studies and Research Findings
Several studies have documented the biological activity of benzimidazole derivatives:
- Antibacterial Activity Study : A study evaluated the antibacterial effects of various benzimidazole derivatives against S. aureus and E. coli, finding MIC values as low as 2 μg/ml for some derivatives .
- Anticancer Research : Research focused on the apoptotic effects of benzimidazole derivatives on cancer cell lines demonstrated that these compounds could induce cell death through caspase activation pathways .
- Anti-inflammatory Trials : Clinical trials have shown that certain derivatives significantly decrease levels of inflammatory cytokines in animal models, suggesting potential for treating chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide?
- The synthesis typically involves multi-step protocols. For example, benzimidazole intermediates are first synthesized via cyclization of o-phenylenediamine derivatives with carbon disulfide under basic conditions . Subsequent steps include alkylation (e.g., introducing the 2-methoxyethyl group) and amidation using coupling reagents like EDCI/HOBt. Microwave-assisted methods can enhance reaction efficiency, reducing reaction times from hours to minutes . Key intermediates are purified via column chromatography, and yields are optimized by adjusting solvent systems (e.g., DMF or acetic acid) .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Spectroscopy :
- IR : Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for benzimidazole, C=O at ~1650 cm⁻¹ for amides) .
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ 10.93 ppm for benzimidazole N-H; δ 160–170 ppm for carbonyl carbons) .
- Mass spectrometry (ESI-MS) : Verifies molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Q. How is crystallographic data analyzed to resolve structural ambiguities?
- Single-crystal X-ray diffraction with programs like SHELXL refines bond lengths, angles, and torsion angles. For example, SHELXL can resolve twinning or disorder in the benzimidazole moiety by iterative refinement against high-resolution data . WinGX or Olex2 are used for visualization and validation (e.g., R-factor < 0.05) . Discrepancies between spectroscopic and crystallographic data (e.g., tautomerism) are addressed via Hirshfeld surface analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Core modifications :
- Replace the methoxyethyl group with bulkier substituents (e.g., cyclopentyl) to assess steric effects on target binding .
- Introduce electron-withdrawing groups (e.g., Cl, F) on the indole ring to modulate electronic properties .
- Biological assays :
- Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) using IC₅₀ determinations .
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with protein targets (e.g., benzimidazole interactions with ATP-binding pockets) .
Q. What methodologies address contradictions in experimental data, such as conflicting spectroscopic vs. crystallographic results?
- Cross-validation : Compare NMR-derived dihedral angles with crystallographic torsion angles . Discrepancies may arise from solution vs. solid-state conformations.
- Dynamic NMR : Resolve rotational barriers (e.g., methoxyethyl group rotation) by variable-temperature ¹H NMR .
- DFT calculations : Optimize geometries (e.g., Gaussian 16) to reconcile spectroscopic data with theoretical models .
Q. How can reaction conditions be optimized for scale-up without compromising yield?
- Solvent selection : Replace high-boiling solvents (e.g., DMF) with ethanol/water mixtures to simplify purification .
- Catalysis : Use Pd(OAc)₂/Xantphos for efficient amidation, reducing side-product formation .
- Process intensification : Employ flow chemistry for exothermic steps (e.g., cyclization) to maintain temperature control .
Q. What strategies are used to study interactions with biological targets?
- Biophysical methods :
- Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) .
- Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) .
- Cellular assays :
- Fluorescence polarization assays track compound localization in live cells .
- CRISPR-Cas9 knockout models validate target specificity (e.g., gene-edited cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
